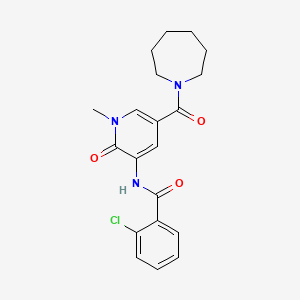

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-chlorobenzamide is a useful research compound. Its molecular formula is C20H22ClN3O3 and its molecular weight is 387.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

Saturated aza-heterocycles, including azepanes, are crucial building blocks in bioactive compounds and therapeutic agents. They also play a significant role as chiral auxiliaries and ligands in asymmetric synthesis. The development of methods for enantioselective functionalization of the α-methylene C–H bonds of these systems is essential, particularly in drug discovery. A study demonstrates the enantioselective α-C–H coupling of a wide range of amines, including azepanes, using Pd(II)-catalyzed reactions. This method affords high enantioselectivities and exclusive regioselectivity, highlighting its potential in synthesizing complex molecules with precise stereochemical control (Jain et al., 2016).

Crystal Structure Analysis

The crystal structure analysis of compounds containing azepane rings provides insights into the conformational preferences and supramolecular arrangements of these molecules. For instance, the crystal structure of a molecule featuring an azepane ring reveals a chair conformation for the seven-membered ring and details about the surrounding molecular architecture. Such analyses are pivotal for understanding the 3D arrangement of molecules, which is critical for designing drugs with desired pharmacokinetic and pharmacodynamic properties (Toze et al., 2015).

Serotonin-3 Receptor Antagonism

Research on 2-alkoxy-4-amino-5-chlorobenzamide derivatives bearing heteroalicyclic rings, including azepanes, highlights their potential as serotonin-3 (5-HT3) receptor antagonists. This class of compounds is evaluated for their ability to antagonize the von Bezold-Jarisch reflex in rats, indicating their potential use in treating conditions associated with serotonin dysregulation. Among these compounds, those with a 1,4-diazepine ring demonstrated potent 5-HT3 receptor antagonistic activity, underscoring the therapeutic potential of azepane-containing compounds (Harada et al., 1995).

Nitrogen-Containing Heterocyclic Systems Synthesis

The synthesis of various alkaloids and nitrogen-containing compounds, including azepanes, involves strategic alkylation of metalated α-aminonitriles. This process facilitates the formation of new C-C bonds in the α position relative to the nitrogen atom, leading to the efficient formation of azepane rings under specific conditions. Such synthetic methodologies expand the toolkit for constructing complex nitrogen-containing heterocycles, pivotal in medicinal chemistry and drug development (Renault et al., 2023).

Diversity-Oriented Synthesis of Azaspirocycles

The diversity-oriented synthesis approach has been employed to generate azaspirocycles, including azepanes, from omega-unsaturated dicyclopropylmethylamines. These building blocks are synthesized through multicomponent condensation and further transformed into functionalized pyrrolidines, piperidines, and azepanes. This strategy showcases the versatility of azepanes in accessing a wide range of biologically relevant scaffolds, essential for drug discovery efforts (Wipf et al., 2004).

properties

IUPAC Name |

N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O3/c1-23-13-14(19(26)24-10-6-2-3-7-11-24)12-17(20(23)27)22-18(25)15-8-4-5-9-16(15)21/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOBAURHRXSTHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)NC(=O)C2=CC=CC=C2Cl)C(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2531780.png)

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2531782.png)

![6-[2-(4-Methoxyphenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2531786.png)

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide](/img/structure/B2531789.png)

![(E)-3-(furan-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2531797.png)

![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531799.png)

![4-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2531800.png)